molecular formula C11H13NO2 B8453612 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Cat. No.: B8453612
M. Wt: 191.23 g/mol
InChI Key: ZNBBQUQMTRKKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a synthetic indole derivative of significant interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous clinically relevant molecules . Researchers value this compound as a key intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents . Indole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . Furthermore, indole analogues are actively investigated for their potential antihypertensive activity, making them valuable for cardiovascular research . The structure of this compound, featuring an ethanoloxy side chain, makes it a versatile building block for structure-activity relationship (SAR) studies. Scientists can functionalize this molecule to explore interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1-methylindol-7-yl)oxyethanol

InChI

InChI=1S/C11H13NO2/c1-12-6-5-9-3-2-4-10(11(9)12)14-8-7-13/h2-6,13H,7-8H2,1H3

InChI Key

ZNBBQUQMTRKKPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)OCCO

Origin of Product

United States

Contextual Significance of Indole Derivatives in Medicinal Chemistry and Natural Product Synthesis

Indole (B1671886) derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Their versatile bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic effects. nih.gov This structural motif is found in numerous approved drugs and clinical candidates, highlighting its importance in drug discovery. nih.gov

Indole-based compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others. nih.gov The indole nucleus serves as a crucial pharmacophore that can interact with various biological targets, including enzymes and receptors. nih.gov

In the realm of natural product synthesis, the indole core is a recurring theme. Many complex alkaloids, which are naturally occurring compounds often exhibiting potent biological activities, are built upon an indole framework. The intricate architectures of these natural products have inspired synthetic chemists to develop innovative methodologies for the construction and modification of the indole ring system. rsc.org

Table 1: Examples of Bioactive Indole Derivatives

Compound NameBiological Activity
IndomethacinAnti-inflammatory
VincristineAnticancer
ReserpineAntihypertensive
AmedalinAntidepressant

Structural Classification and Unique Features of 2 1 Methyl 1h Indol 7 Yloxy Ethanol Within the Indole Family

2-(1-Methyl-1H-indol-7-yloxy)-ethanol belongs to the class of N-substituted 7-alkoxyindole derivatives. Its structure is characterized by three key features:

An indole (B1671886) core: The fundamental bicyclic aromatic heterocycle.

A methyl group at the N1 position: This substitution on the indole nitrogen can influence the compound's electronic properties, lipophilicity, and metabolic stability.

An ethanol (B145695) group linked via an ether bond at the C7 position: The presence of a flexible hydroxyethyl (B10761427) chain at this position introduces a potential site for hydrogen bonding and further derivatization.

The substitution pattern of this compound is of particular interest. While much of the research on indole derivatives has focused on modifications at the C2, C3, and C5 positions, substitution at the C7 position is less common, potentially offering novel structure-activity relationships. The combination of N-methylation and a 7-oxy-ethanol substituent distinguishes this compound from more extensively studied indole derivatives.

Table 2: Structural Features of this compound

FeatureDescriptionPotential Influence
N1-MethylationA methyl group attached to the indole nitrogen.Increased lipophilicity, altered electronic distribution, potential for improved metabolic stability.
C7-Oxy-ethanol SubstituentAn ethanol group connected to the C7 position through an ether linkage.Increased polarity, potential for hydrogen bonding, a handle for further chemical modification.

Overview of Current Academic Research Trajectories and Identified Gaps for the Compound

Established Synthetic Routes to this compound

A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a logical and efficient synthetic pathway can be constructed through a multi-step approach involving the formation of the indole core, followed by strategic alkylations.

Application of Fischer Indole Synthesis and Related Indole Core Formation Strategies

The Fischer indole synthesis remains one of the most reliable and widely used methods for the construction of the indole nucleus. thermofisher.comwikipedia.org A plausible route to a key intermediate, 7-hydroxy-1-methyl-1H-indole, would involve a Fischer indolization.

A potential synthetic sequence could commence with a suitably protected 2-aminophenol derivative. For instance, starting with 2-amino-6-(benzyloxy)phenol, a reaction with a methylating agent would yield N-methyl-2-amino-6-(benzyloxy)phenol. This intermediate could then be subjected to a Fischer indole synthesis. The synthesis of a related compound, 7-benzyloxyindole, has been utilized as a precursor in the total synthesis of complex natural products like (+)-haplophytine. rsc.org

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate that rearranges to form the indole. wikipedia.org Brønsted acids such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride and boron trifluoride, are commonly employed as catalysts. wikipedia.org

An alternative to the classic Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method offers a different avenue for the formation of the N-arylhydrazone intermediate, potentially expanding the scope and efficiency of the indole core synthesis.

Alkylation Reactions for the Introduction of the Ethanoxy Moiety

With the 7-hydroxy-1-methyl-1H-indole intermediate in hand, the introduction of the 2-hydroxyethyl ether can be achieved via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org

In this specific case, 7-hydroxy-1-methyl-1H-indole would be treated with a base to form the corresponding phenoxide. This is followed by the addition of a 2-haloethanol, such as 2-bromoethanol, to yield the target compound, this compound. The reactivity of the alkyl halide is a critical factor, with primary halides being the most suitable for this S(_N)2 reaction to minimize competing elimination reactions. masterorganicchemistry.com

The choice of base is crucial for the deprotonation step. For phenolic hydroxyl groups, bases like potassium carbonate or cesium carbonate are often effective. organic-synthesis.com For less activated alcohols, stronger bases such as sodium hydride may be necessary. organic-synthesis.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound.

For the Williamson ether synthesis step, several parameters can be fine-tuned. The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the alkoxide and enhance the nucleophilicity of the oxygen atom. numberanalytics.com

Temperature also plays a critical role. While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the yield. For many Williamson ether syntheses, temperatures ranging from room temperature to around 100°C are employed. wikipedia.org

The selection of the base is another key aspect of optimization. While strong bases like sodium hydride ensure complete deprotonation, they can also lead to side reactions if the substrate is sensitive. Weaker bases like potassium carbonate offer a milder alternative, which can be beneficial for more complex molecules. jk-sci.com The following table summarizes potential conditions for the O-alkylation of 7-hydroxy-1-methyl-1H-indole.

Parameter Condition 1 Condition 2 Condition 3
Base Potassium Carbonate (K₂CO₃) Sodium Hydride (NaH) Cesium Carbonate (Cs₂CO₃)
Solvent Acetonitrile (CH₃CN) Tetrahydrofuran (THF) Dimethylformamide (DMF)
Temperature Room Temperature to Reflux 0°C to Room Temperature Room Temperature
Alkylating Agent 2-Bromoethanol 2-Bromoethanol 2-Iodoethanol

Purification and Isolation Techniques for High-Purity this compound

The purification of the final product and its intermediates is crucial to obtain high-purity this compound. Given the polar nature of the hydroxyl group and the indole nitrogen, a combination of techniques may be necessary.

Column Chromatography: This is a fundamental purification method in organic synthesis. For polar compounds, normal-phase chromatography using silica gel as the stationary phase and a mixture of polar and non-polar solvents as the mobile phase is a common approach. youtube.com For highly polar compounds that are difficult to separate on silica, reverse-phase chromatography or the use of alternative stationary phases like alumina can be effective. reddit.com Affinity chromatography on indolyl-agarose columns has also been explored for the purification of indole-related enzymes and could potentially be adapted for small molecules. nih.gov

Crystallization: If the compound is a solid, crystallization is an excellent method for achieving high purity. nih.gov This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture. The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, promoting the formation of pure crystals.

The following table outlines a general purification strategy for this compound.

Purification Step Technique Stationary Phase/Solvent System Rationale
Initial Purification Column Chromatography Silica Gel with a gradient of Ethyl Acetate in Hexane To remove non-polar and moderately polar impurities.
Final Purification Recrystallization Ethanol/Water or Ethyl Acetate/Hexane To obtain a highly pure, crystalline product.
Alternative for Highly Polar Impurities Reverse-Phase Chromatography C18-functionalized silica with a gradient of Acetonitrile in Water Effective for separating highly polar compounds. biotage.com

Process Development and Scalability Considerations for Research and Preclinical Studies

Transitioning a synthetic route from a laboratory scale to a larger scale for research and preclinical studies presents a unique set of challenges. pharmafeatures.comcontractpharma.com The scalability of the synthesis of this compound would require careful consideration of several factors to ensure safety, efficiency, and consistency. hebeiruiyu.com

Route Scouting and Optimization: The chosen synthetic route must be robust and reproducible. contractpharma.com Each step needs to be optimized for yield, purity, and cycle time. The use of hazardous or expensive reagents should be minimized or replaced with safer and more cost-effective alternatives.

Process Safety: A thorough safety assessment of each step is critical. This includes understanding the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all chemicals involved.

Impurity Profiling: Impurities that are present in small amounts at the lab scale can become significant at a larger scale. pharmafeatures.com It is essential to identify and characterize all major impurities and develop methods to control their formation.

Equipment and Engineering: The choice of reactors, purification equipment, and other processing machinery must be suitable for the scale of production. Heat transfer, mixing efficiency, and material compatibility are key considerations.

Regulatory Compliance: For preclinical studies, the synthesis must be conducted in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final compound. nih.gov

Strategic Chemical Transformations for the Synthesis of Novel Analogues and Derivatives

The this compound scaffold offers several sites for chemical modification to generate a library of novel analogues. The primary alcohol of the ethanoxy moiety is a particularly attractive handle for derivatization.

Esterification: The primary alcohol can be readily converted to a wide range of esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. nih.gov This allows for the introduction of various functional groups, which can modulate the compound's physicochemical properties.

Etherification: Further alkylation of the primary alcohol can lead to the formation of new ether linkages. This can be achieved through a Williamson ether synthesis or by reaction with other alcohols under dehydrating conditions. libretexts.org

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents would yield the aldehyde, while stronger conditions would lead to the carboxylic acid. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities, including halogens, azides, and nitriles.

The following table provides a summary of potential derivatization strategies for the ethanol side chain.

Reaction Type Reagent/Conditions Resulting Functional Group Potential for Further Diversification
Esterification Acyl Chloride, Pyridine Ester (-O-C(=O)R) Varied 'R' group for property modulation.
Etherification Alkyl Halide, NaH Ether (-O-R) Introduction of different alkyl or aryl groups.
Oxidation (Mild) PCC, DMP Aldehyde (-CHO) Reductive amination, Wittig reaction.
Oxidation (Strong) KMnO₄, H₂CrO₄ Carboxylic Acid (-COOH) Amide coupling, esterification.
Halogenation SOCl₂, PBr₃ Halide (-Cl, -Br) Nucleophilic substitution reactions.

Functionalization of the Hydroxyl Group

The primary alcohol of the ethanol moiety attached to the 7-oxy group of the indole ring is a versatile site for a variety of chemical transformations. Standard organic synthesis techniques can be applied to modify this hydroxyl group, leading to a range of derivatives.

Table 1: Hypothetical Functionalization Reactions of the Hydroxyl Group

Reaction TypeReagents and ConditionsExpected Product
Esterification Acyl chloride or carboxylic anhydride, in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., dichloromethane, THF).Ester derivative
Etherification Alkyl halide in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) (Williamson ether synthesis).Ether derivative
Oxidation Mild oxidizing agents (e.g., PCC, DMP) to yield the corresponding aldehyde; stronger oxidizing agents (e.g., Jones reagent, KMnO4) to yield the carboxylic acid.Aldehyde or Carboxylic acid derivative
Conversion to Halide Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a chlorine or bromine atom, respectively.Haloalkane derivative

These proposed reactions would allow for the introduction of a wide array of functional groups, enabling the synthesis of new derivatives with potentially altered chemical and physical properties.

Substitutions and Modifications on the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents: the N-methyl group and the 7-alkoxy group. The 7-alkoxy group is an ortho-, para-directing activator, while the N-methyl group also influences the electron density of the ring. In the case of 7-substituted indoles, electrophilic substitution typically occurs at the C2 and C3 positions.

Table 2: Hypothetical Electrophilic Substitution Reactions on the Indole Nucleus

Reaction TypeReagents and ConditionsExpected Product(s)
Nitration Nitrating agent such as nitric acid in sulfuric acid or other milder nitrating agents.Nitro-substituted indole derivative (likely at C2 or C3)
Halogenation N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination, respectively, in a solvent like THF or CCl₄.Halo-substituted indole derivative (likely at C2 or C3)
Friedel-Crafts Acylation Acyl chloride with a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent.Acyl-substituted indole derivative (likely at C2 or C3)
Formylation (Vilsmeier-Haack) Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).Formyl-substituted indole derivative (typically at C3)

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions involving the other functional groups present in the molecule. The interplay between the activating N-methyl and 7-alkoxy groups would significantly influence the outcome of these substitutions.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR elucidates the types of carbon atoms present. For this compound, one would expect to observe distinct signals corresponding to the protons and carbons of the indole ring, the N-methyl group, and the oxy-ethanol side chain. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities would be crucial for confirming the precise arrangement of these groups. Unfortunately, no experimental ¹H or ¹³C NMR data for this compound has been reported in the accessible literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A theoretical FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretching of the ether and alcohol, C-H stretching of the aromatic and aliphatic groups, and various vibrations associated with the indole ring. Without experimental data, a definitive table of vibrational frequencies and their assignments cannot be compiled.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores (light-absorbing regions). The indole ring system in this compound constitutes a significant chromophore. A UV-Vis spectrum would likely exhibit characteristic absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorptions would be influenced by the substituents on the indole ring. However, no such experimental spectra are available for analysis.

Theoretical and Computational Approaches to Structural Analysis

In the absence of experimental data, computational chemistry can provide valuable insights into the structural and electronic properties of a molecule.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Vibrational Frequencies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict its lowest energy conformation (optimized geometry), bond lengths, bond angles, and theoretical vibrational frequencies. These calculated frequencies could then be compared with experimental FT-IR data, if it were available, to aid in the assignment of spectral bands. A search of computational chemistry databases and literature did not yield any DFT studies specifically performed on this molecule.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Understanding the preferred spatial arrangement of the molecule, or its conformation, is crucial as it can significantly influence its chemical and physical properties. In the absence of direct experimental data for this specific molecule, a detailed conformational analysis can be constructed by examining its constituent fragments: the 1-methyl-1H-indole moiety and the 2-oxy-ethanol side chain.

τ1 (C8-N1-C10-H): Rotation of the methyl group attached to the indole nitrogen.

τ2 (C6-C7-O-C11): Rotation around the C7-O bond, which connects the indole ring to the ether oxygen.

τ3 (C7-O-C11-C12): Rotation around the O-C11 bond of the ethoxy side chain.

τ4 (O-C11-C12-OH): Rotation around the C11-C12 bond, which determines the orientation of the terminal hydroxyl group.

A systematic analysis of the potential energy landscape associated with the rotation around these bonds provides insight into the molecule's most stable conformers.

Rotational Barrier of the N-Methyl Group (τ1)

Conformation of the Aryl-Ether Linkage (τ2)

The dihedral angle τ2, which describes the orientation of the ethoxy side chain relative to the plane of the indole ring, is a critical determinant of the molecule's shape. The planarity of the indole ring itself is well-established. derpharmachemica.com The rotation around the C7-O bond will be influenced by steric hindrance between the side chain and the adjacent C6-H group on the indole ring, as well as electronic effects such as conjugation between the oxygen lone pairs and the aromatic π-system. While specific data for 7-alkoxyindoles is scarce, studies on analogous aryl ethers suggest that a non-planar conformation is generally favored to minimize steric clash. The potential energy surface for this rotation would likely show two minima corresponding to the side chain being oriented away from the indole ring.

Conformation of the 2-Oxy-ethanol Side Chain (τ3 and τ4)

The conformational preferences of the 2-oxy-ethanol side chain can be inferred from studies on similar molecules like 2-phenoxyethanol. Research on 2-phenoxyethanol has shown that it predominantly exists in a non-planar gauche conformation. researchgate.netnih.gov This preference is attributed to a stabilizing intramolecular hydrogen bond-like interaction between the hydroxyl hydrogen and the ether oxygen atom. researchgate.net

This suggests that for this compound, the most stable conformers will likely feature a gauche arrangement around the O-C11-C12-OH (τ4) bond. The rotation around the C7-O-C11-C12 (τ3) bond will also favor a staggered conformation to minimize steric interactions.

Predicted Low-Energy Conformations and Energy Landscapes

Based on the analysis of its fragments, the global minimum energy conformation of this compound is predicted to have the following characteristics:

A nearly freely rotating N-methyl group.

A non-planar arrangement of the ethoxy side chain relative to the indole ring (τ2).

A staggered conformation along the C-O and C-C bonds of the side chain (τ3 and τ4).

A gauche conformation for the O-C-C-O fragment (τ4), stabilized by an intramolecular interaction between the terminal hydroxyl group and the ether oxygen.

The potential energy landscape of the molecule is expected to be complex, with several local minima corresponding to different combinations of the rotational angles. The energy differences between these conformers are likely to be small, allowing for a dynamic equilibrium of several conformations at room temperature.

The following interactive data table summarizes the key dihedral angles and the predicted conformational preferences for this compound.

Dihedral AngleAtoms InvolvedPredicted Stable Conformation(s)Estimated Energy BarrierNotes
τ1 C8-N1-C10-HStaggeredLow (~3.3 kJ/mol) nih.govNear-free rotation at room temperature.
τ2 C6-C7-O-C11Non-planarModerateAvoids steric hindrance with the indole ring.
τ3 C7-O-C11-C12Staggered (anti or gauche)LowTypical for single bond rotation in alkyl chains.
τ4 O-C11-C12-OHGaucheLowStabilized by intramolecular hydrogen bonding. researchgate.net

It is important to emphasize that this conformational analysis is based on theoretical predictions and data from analogous structures. Definitive characterization of the conformational landscape of this compound would require dedicated computational studies, such as high-level ab initio calculations, or experimental techniques like X-ray crystallography or high-resolution NMR spectroscopy.

Molecular Mechanism of Action Investigations of 2 1 Methyl 1h Indol 7 Yloxy Ethanol

Elucidation of Cellular and Subcellular Interaction Profiles

Currently, there is a lack of specific studies detailing the cellular and subcellular interaction profiles of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. Understanding how a compound interacts within a biological system is foundational to elucidating its mechanism of action. This involves identifying the primary cellular compartments it localizes to and the specific molecular partners it engages with. Without dedicated research on this compound, its distribution within cells and its potential accumulation in organelles such as the mitochondria, endoplasmic reticulum, or nucleus remain unknown.

Potential Modulation of Enzyme Activity and Specific Enzyme Inhibition Studies

The indole (B1671886) nucleus is a common scaffold in molecules known to interact with various enzymes. For instance, some indole derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. One study highlighted the importance of a benzyloxy group at the 5-position of the indole ring for selective MAO-B inhibition. nih.gov Other research has focused on indole-containing compounds as inhibitors of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), an enzyme implicated in certain cancers. researchgate.net However, specific enzymatic assays and inhibition studies for this compound have not been reported. Therefore, its potential to modulate the activity of specific enzymes is yet to be determined.

Exploratory Studies on Ligand-Target Interactions: Receptor Binding and Signal Transduction Pathways

The interaction of a ligand with its molecular target, often a receptor, is a critical step in initiating a biological response. This binding event triggers intracellular signal transduction pathways that ultimately lead to a physiological effect. While the broader class of indole-containing compounds has been explored for their ability to bind to various receptors, including serotonin (B10506) (5-HT) receptors, specific data on the receptor binding profile of this compound is not available. nih.gov General principles of ligand-receptor interactions involve the formation of a complex, which can be characterized by its binding affinity (Kd) and the conformational changes it induces in the receptor. These interactions are fundamental to drug discovery and the development of targeted therapies. nih.govstanford.edu The study of ethanol's interaction with membrane-associated signal transduction mechanisms has shown that it can activate phospholipase C and influence intracellular signaling cascades. nih.gov However, it is crucial to note that these findings relate to ethanol (B145695) itself and not the specific, more complex indole derivative .

Preclinical Biological Activity Assessments of 2 1 Methyl 1h Indol 7 Yloxy Ethanol Excluding Clinical Trials

Investigation of Other Potential Biological Activities Observed in Related Indole (B1671886) Derivatives

Without specific studies on 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, any discussion of its biological activities would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound. Further research is required to determine the preclinical biological activity profile of this particular chemical entity.

Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Indol 7 Yloxy Ethanol and Its Analogues

Impact of Substituent Variations on the Indole (B1671886) Ring System on Biological Potency and Selectivity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov The electron-rich character of the indole ring allows it to engage in various interactions with biological targets, and substituents can modulate this property significantly. researchgate.net

Research on various indole-based compounds has demonstrated that even minor changes to the ring can lead to substantial shifts in activity. For instance, in a series of anti-inflammatory agents based on prodolic acid, substitution on the indole ring enhanced potency by prolonging the serum half-life. nih.gov This was attributed to the substituents interfering with the metabolic hydroxylation of the indole ring, a major pathway for the compound's disposition. nih.gov

Similarly, studies on indole derivatives as cannabinoid receptor agonists have shown that substitutions on the indole core are critical. For example, replacing the indole with a pyrrole (B145914) ring consistently resulted in less potent compounds. limef.com Within the indole series, the presence and position of halogen atoms (F, Cl, Br) at positions like C-5 or C-7 can produce favorable effects on cytotoxicity in anticancer agents. mdpi.com The introduction of a methoxy (B1213986) group at position 7 of the indole ring has been found to be favorable in certain CysLT1 selective antagonists. researchgate.net

Table 1: Effect of Indole Ring Modifications on Biological Activity in Analogous Systems
Modification TypeExample/PositionObserved EffectCompound Class/TargetReference
HalogenationF, Cl, Br at C5 or C7Increased cytotoxicityAnticancer agents mdpi.com
AlkoxylationMethoxy at C7Favorable for antagonist activityCysLT1 antagonists researchgate.net
Ring Linkage5-5', 5-6', 6-5' vs. 6-6'Reduced activity compared to 6-6' linkageHIV-1 fusion inhibitors nih.gov
General SubstitutionVarious substituentsEnhanced anti-inflammatory potency by blocking metabolismProdolic acid analogs nih.gov
Core ScaffoldPyrrole vs. IndolePyrrole derivatives were less potentCannabinoid agonists limef.com

Significance of the Ethanoxy Side Chain and its Derivatives on Molecular Interactions

The side chain connected to the indole core is a critical determinant of a molecule's interaction with its biological target. In the case of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, the ethanoxy side chain offers several points for modification and interaction. The ether oxygen can act as a hydrogen bond acceptor, while the terminal hydroxyl group can serve as both a hydrogen bond donor and acceptor. These interactions are often crucial for anchoring the ligand in the binding pocket of a receptor or enzyme.

In studies of indole-derived cannabinoid agonists, the side chain at the N-1 or C-3 position was found to be crucial for activity. For instance, replacing a morpholinoethyl group with a simple carbon chain dramatically altered potency, with chain lengths of 4 to 6 carbons being optimal for both in vitro and in vivo activity. limef.com This demonstrates that the length, flexibility, and functional groups of the side chain directly impact receptor affinity and subsequent biological response. limef.com

Table 2: Influence of Side Chain Modifications on Activity in Related Indole Structures
Compound SeriesSide Chain ModificationImpact on ActivityReference
Indole-derived cannabinoidsVarying carbon chain length (replacing morpholinoethyl group)Optimal activity with 4-6 carbon atoms; short chains were inactive. limef.com
HIV-1 fusion inhibitorsAltering linker between indole unitsChanges in molecular shape affected binding and fusion inhibition. nih.gov

Stereochemical Considerations and Enantiomeric Activity Profiles in Related Structures

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological systems are inherently chiral. The biological activities of indole alkaloids and their derivatives often depend on their precise 3D configurations. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being potent while the other is inactive or even produces undesirable effects.

While this compound itself is not chiral, the introduction of a substituent on the ethanol (B145695) side chain would create a stereocenter. The importance of stereochemistry is well-documented in complex indole alkaloids like those of the sarpagan and akuammiline (B1256633) classes. nih.gov The synthesis of these molecules often requires stereospecific steps to ensure the correct configuration at multiple chiral centers, as this is vital for their biological function. nih.govnih.gov

For example, the total synthesis of the indole alkaloid ervincidine was undertaken to unequivocally establish the correct stereochemistry of the hydroxyl group at the C-6 position, which was crucial for confirming its structure and understanding its activity. nih.gov This highlights that for analogues of this compound that possess chirality, the separation and individual testing of enantiomers would be a critical step in SAR studies to identify the most active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is invaluable for predicting the efficacy of novel molecules before their synthesis, thereby saving time and resources in the drug discovery process. orientjchem.org

For indole derivatives, numerous QSAR studies have been successfully conducted. These models typically use a range of molecular descriptors that quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. tandfonline.comresearchgate.net

A QSAR study on indole derivatives active against Candida albicans utilized descriptors calculated through Density Functional Theory (DFT) and other software. tandfonline.com The resulting model, developed using Multiple Linear Regression (MLR), showed a good correlation between the structural descriptors and antifungal activity, with a correlation coefficient (R) of 0.8879. tandfonline.com The model indicated that properties related to atomic polarizability and electronegativity were significant for activity. tandfonline.com Such models can guide the design of new analogues of this compound by prioritizing substitutions that are predicted to enhance a desired biological effect. orientjchem.orgmdpi.com

Table 3: Example of a QSAR Model for Antifungal Indole Derivatives
Statistical ParameterValueSignificance
R (Correlation Coefficient)0.8879Indicates a strong correlation between predicted and experimental activity.
R² (Coefficient of Determination)0.7884Suggests the model explains ~79% of the variance in biological activity.
Q² (Cross-validated R²)0.6866Indicates good internal predictive power of the model.
Data derived from a QSAR study on indole derivatives against Candida albicans. tandfonline.com

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Putative Biological Target Identification and Binding Affinity Prediction

There is currently no publicly available research detailing molecular docking simulations performed with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. Consequently, information regarding its putative biological targets and predicted binding affinities is not available. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a ligand to a target protein, specific studies involving this compound have not been published in the accessible scientific literature.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability and Conformational Changes

No published studies were found that have utilized molecular dynamics simulations to investigate the stability of a ligand-receptor complex involving this compound. As such, there is no data on the conformational changes of this specific compound when interacting with a biological target. Molecular dynamics simulations are powerful tools for understanding the dynamic behavior of molecular systems, but they have not yet been applied to this particular indole (B1671886) derivative in the available literature.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

There are no specific in silico studies focused on predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. While numerous computational tools and models exist for the prediction of ADME properties, the results of such analyses for this compound have not been reported in scientific publications.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Chemical Behavior Prediction

A specific Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the scientific literature. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and chemical behavior of molecules. libretexts.orgyoutube.comwikipedia.orgnumberanalytics.com However, calculations and interpretations of the HOMO-LUMO gap and orbital distributions for this particular compound are not available.

Investigation of Nonlinear Optical (NLO) Properties and Potential Applications

There is no available research on the nonlinear optical (NLO) properties of this compound. Investigations into the NLO behavior of organic molecules, including some indole derivatives, are an active area of research due to their potential applications in photonics and optoelectronics. arxiv.org However, specific studies to determine the hyperpolarizability and other NLO characteristics of this compound have not been documented in the accessible literature.

Future Research Directions and Unexplored Avenues for 2 1 Methyl 1h Indol 7 Yloxy Ethanol

Discovery of Novel Biological Targets and Therapeutic Applications

The diverse biological activities of indole (B1671886) derivatives, ranging from anticancer to neuroprotective effects, suggest that 2-(1-Methyl-1H-indol-7-yloxy)-ethanol could interact with a variety of biological targets. mdpi.comresearchgate.net Future research should focus on extensive biological screening to identify novel targets and potential therapeutic uses.

Initial investigations could explore its potential as an anticancer agent, given that many indole-based compounds exhibit potent antiproliferative properties by targeting key proteins in cancer signaling pathways. mdpi.commdpi.com Targets such as protein kinases, tubulin, and apoptosis-regulating proteins like Bcl-2 and Mcl-1 are worthy of investigation. mdpi.com Additionally, the structural similarity of the indole nucleus to endogenous molecules like serotonin (B10506) suggests the potential for activity at various receptors and enzymes within the central nervous system, opening avenues for its evaluation in the context of neurodegenerative diseases. nih.govnih.gov

Furthermore, the anti-inflammatory and antioxidant properties observed in other indole derivatives warrant investigation for this compound. mdpi.comnih.gov Screening against targets involved in inflammatory pathways and oxidative stress could reveal applications in treating chronic inflammatory conditions and diseases associated with oxidative damage. The broad spectrum of antimicrobial and antiviral activities of some indoles also points to the potential for this compound as a lead compound for new anti-infective agents. chula.ac.thmdpi.com

Potential Therapeutic Area Potential Biological Targets
OncologyProtein Kinases, Tubulin, Bcl-2, Mcl-1
NeurologySerotonin Receptors, NMDA Receptors
InflammationCyclooxygenase (COX), Lipoxygenase (LOX)
Infectious DiseasesBacterial and Viral Enzymes

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Efficacy

Following the identification of initial biological activities, the rational design and synthesis of next-generation analogues will be crucial for optimizing the therapeutic potential of this compound. Structure-activity relationship (SAR) studies will be central to this effort, guiding the modification of the parent molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas for structural modification include the indole core, the N-methyl group, the ether linkage at the 7-position, and the terminal ethanol (B145695) group. For instance, substitution on the benzene (B151609) ring of the indole nucleus with electron-donating or electron-withdrawing groups can significantly impact biological activity. nih.gov The ethanol moiety offers a handle for further functionalization, such as conversion to esters, amides, or other functional groups to modulate solubility and cell permeability.

Structural Moiety Potential Modifications Objective
Indole RingSubstitution with various functional groupsEnhance target binding and selectivity
N-Methyl GroupReplacement with other alkyl or aryl groupsModulate lipophilicity and metabolic stability
7-yloxy-ethanol ChainAlteration of chain length and functional groupsImprove pharmacokinetic properties

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of the mechanism of action of this compound and its analogues is essential for their development as therapeutic agents. Advanced analytical techniques will play a pivotal role in elucidating these mechanisms at the molecular level. tandfonline.com

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the structural characterization of the compound and its metabolites. mdpi.com Techniques such as X-ray crystallography could provide detailed information about the binding interactions of the molecule with its biological target, offering a structural basis for its activity and guiding further rational design. rsc.org

To understand its effects on cellular pathways, techniques like proteomics and transcriptomics can be employed to identify changes in protein and gene expression in response to treatment with the compound. Furthermore, advanced microscopy techniques can visualize the subcellular localization of the compound and its effects on cellular morphology and processes.

Development of Robust Computational Models for Predictive Biology and Chemistry

Computational modeling and simulation are powerful tools in modern drug discovery that can accelerate the identification and optimization of lead compounds. rsc.orgnih.gov The development of robust computational models for this compound and its derivatives can provide valuable predictive insights into their biological activity and chemical properties.

Molecular docking studies can be used to predict the binding modes of these compounds to various biological targets, helping to prioritize analogues for synthesis and biological testing. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their observed biological activities, enabling the prediction of the potency of novel analogues. rsc.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between the compounds and their targets, offering insights into the stability of the complex and the energetic contributions of different interactions. mdpi.com Additionally, computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, aiding in the early identification of candidates with favorable pharmacokinetic profiles.

Computational Method Application
Molecular DockingPrediction of binding modes and affinities
QSARPrediction of biological activity based on structure
Molecular DynamicsSimulation of ligand-target interactions over time
ADME PredictionIn silico assessment of pharmacokinetic properties

Q & A

Q. What computational approaches predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian, ORCA) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility (GROMACS).
  • QSAR Modeling : Corrogate structure-activity relationships using datasets of indole derivatives.
  • Reference : Indole-based compounds often exhibit tunable electronic properties for drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.